Product packaging for N-Hydroxy Thyroxine(Cat. No.:)

N-Hydroxy Thyroxine

Cat. No.: B1160876
M. Wt: 792.87
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy Thyroxine is a synthetic analog of the endogenous thyroid hormone L-Thyroxine (T4), provided for research use only. Thyroid hormones are critical regulators of metabolism, influencing heart rate, body temperature, and brain development in vertebrates . The primary hormones, L-thyroxine (T4) and L-triiodothyronine (T3), are the only physiologically significant iodine-containing molecules in the body and act as pro-hormone and active hormone, respectively . Researchers can utilize this compound to investigate modified thyroid hormone pathways, receptor interactions, and metabolic regulation mechanisms. Its specific structural modification is of interest for studying the stability, transport, and unique binding properties of thyroid hormone analogs in various experimental models. This product is strictly for laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₅H₁₁I₄NO₅

Molecular Weight

792.87

Synonyms

(S)-3-(4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)-2-(hydroxyamino)propanoic Acid

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for N Hydroxy Thyroxine

Direct Hydroxylation Methodologies for N-Hydroxy Thyroxine Synthesis

The direct conversion of thyroxine to this compound involves the selective hydroxylation of the primary amine group. This approach is appealing for its potential efficiency, though it faces challenges in terms of selectivity and the stability of the starting material under oxidative conditions.

Precursor Selection and Reaction Conditions

The primary precursor for direct hydroxylation would logically be L-thyroxine. The key challenge lies in identifying a reagent or catalyst that can selectively oxidize the nitrogen atom without affecting the electron-rich aromatic rings or the phenolic hydroxyl group.

One potential method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Direct oxidation of primary amines with peroxides can be challenging and often leads to over-oxidation products. orgsyn.org However, careful control of reaction conditions, such as temperature and stoichiometry, could potentially favor the formation of the N-hydroxy derivative.

Another approach is enzymatic hydroxylation. Cytochrome P450 enzymes are known to metabolize amines through N-hydroxylation. researchgate.netnih.gov A hypothetical biocatalytic process could employ a specific P450 isozyme, potentially from a microbial source, that exhibits high selectivity for the N-hydroxylation of amino acids. nih.gov

Method Precursor Proposed Reagent/Catalyst Potential Reaction Conditions Anticipated Challenges
Chemical OxidationL-Thyroxinem-Chloroperoxybenzoic acid (m-CPBA)Low temperature (-78 to 0 °C), aprotic solvent (e.g., CH₂Cl₂), 1.0-1.2 equivalents of m-CPBAOver-oxidation to nitroso or nitro compounds, degradation of the thyroxine backbone.
Enzymatic HydroxylationL-ThyroxineCytochrome P450 MonooxygenaseAqueous buffer (pH 7.4), NADPH as a cofactor, 25-37 °CEnzyme specificity and availability, potential for ring hydroxylation as a side reaction.

Optimization of Synthetic Yields and Purity

In an enzymatic approach, optimization would involve screening different P450 isozymes or engineering a known enzyme to enhance its activity and selectivity towards thyroxine. nih.gov The concentration of the substrate, enzyme, and cofactors, as well as the reaction time and temperature, would be critical parameters to adjust. researchgate.net Purification of the final product would likely involve chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate this compound from unreacted thyroxine and any byproducts.

Multi-Step Synthetic Routes to this compound

A multi-step synthesis offers greater control over the introduction of the N-hydroxy group by modifying an earlier intermediate in the thyroxine synthesis pathway. This approach can circumvent the selectivity issues associated with direct oxidation of the final thyroxine molecule.

Intermediate Compound Characterization in Synthesis

A plausible multi-step route could begin with a protected form of 3,5-diiodo-L-tyrosine. The N-hydroxylation could be performed on this simpler precursor before the crucial diaryl ether coupling step that forms the thyronine backbone.

A potential synthetic sequence is outlined below:

Protection of 3,5-diiodo-L-tyrosine: The carboxylic acid and amino groups of 3,5-diiodo-L-tyrosine would be protected, for example, as a methyl ester and with a Boc group, respectively.

N-Hydroxylation of the protected diiodotyrosine: The protected amino group would be deprotected, followed by N-hydroxylation. A method for the synthesis of N-hydroxyamino acids involves the reaction of an α-bromo acid with hydroxylamine, but this would require starting from a different precursor. cdnsciencepub.com A more adaptable method would be the oxidation of the free amine of the protected diiodotyrosine.

Coupling Reaction: The resulting N-hydroxy-3,5-diiodotyrosine derivative would then be coupled with a suitable protected 4-hydroxyphenylpyruvic acid derivative, a key step in some thyroxine syntheses. mdpi.com

Deprotection: The final step would involve the removal of all protecting groups to yield this compound.

The characterization of the key intermediate, the N-hydroxy-3,5-diiodotyrosine derivative, would be crucial. This would involve spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm the presence of the N-OH group and the integrity of the rest of the molecule, Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify characteristic functional group vibrations. scispace.com

Step Intermediate Compound Proposed Synthetic Transformation Key Characterization Techniques
1N-Boc-3,5-diiodo-L-tyrosine methyl esterProtection of 3,5-diiodo-L-tyrosineNMR, IR, MS
2N-Hydroxy-3,5-diiodo-L-tyrosine methyl esterDeprotection of Boc group followed by N-hydroxylationNMR (to confirm N-OH), MS, IR
3Protected this compound derivativeDiaryl ether coupling reactionNMR, MS
4This compoundGlobal deprotectionNMR, MS, HPLC for purity

Catalytic Approaches in N-Hydroxylation Chemistry

Catalytic methods for N-hydroxylation could offer a more efficient and environmentally benign alternative to stoichiometric reagents. Flavin-dependent monooxygenases are a class of enzymes that catalyze the N-hydroxylation of various amino compounds. nih.gov A biocatalytic approach within a multi-step synthesis could involve the use of such an enzyme to hydroxylate a protected diiodotyrosine intermediate. For example, lysine-N-hydroxylase or similar enzymes have shown substrate specificity that could potentially be adapted for this purpose. nih.gov

Homogeneous catalysis with metal complexes could also be explored. While less common for N-hydroxylation of amino acids, certain iron or manganese complexes have been investigated for their ability to catalyze oxidation reactions, including the hydroxylation of C-H bonds, and could potentially be adapted for N-H bond activation.

Theoretical Approaches to this compound Synthesis Pathways

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the proposed synthetic pathways for this compound. researchgate.netnih.gov Theoretical studies can be employed to:

Evaluate Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction energy profiles for the direct N-hydroxylation of thyroxine with reagents like m-CPBA. This can help to determine the feasibility of the reaction and predict the likelihood of side reactions. nih.gov

Predict Catalyst-Substrate Interactions: In the case of enzymatic or metal-catalyzed hydroxylation, molecular modeling can be used to understand how the thyroxine precursor binds to the active site of the catalyst. This can aid in the selection or design of a catalyst with high selectivity.

Investigate Intermediate Stability: The stability of key intermediates, such as the proposed N-hydroxy-diiodotyrosine, can be assessed computationally. This information is valuable for planning the experimental conditions for its synthesis and isolation.

Theoretical studies on the N-hydroxylation of primary amines have explored different mechanistic possibilities, such as a radical-based hydrogen abstraction-rebound mechanism versus an anionic mechanism. nih.govnih.gov Applying these theoretical frameworks to the case of thyroxine or its precursors could elucidate the most probable reaction pathway and guide the development of effective synthetic strategies.

Generation of this compound Analogs and Derivatives for Research Probes

The development of this compound analogs and other thyroxine derivatives as research probes is crucial for studying thyroid hormone transport, metabolism, and receptor interactions. These probes are often equipped with reporter molecules, such as fluorescent tags or biotin (B1667282), to enable their detection and quantification in various biological assays.

A common strategy for generating such probes involves the chemical modification of the thyroxine molecule at its functional groups, primarily the amino group or the carboxylic acid group of the alanine (B10760859) side chain. While direct derivatization of this compound would follow similar principles, existing research on thyroxine provides a clear roadmap for creating these valuable research tools.

Fluorescent Labeling:

Fluorescently labeled thyroxine analogs are instrumental in visualizing thyroid hormone uptake and distribution in living cells and tissues. These probes are synthesized by covalently attaching a fluorophore to the thyroxine scaffold. The choice of fluorophore and the site of attachment are critical to ensure that the probe retains its biological activity and that the fluorescent signal is not quenched.

One approach involves the use of fluorophores like rhodamine or dansyl chloride. acs.orgnih.gov For instance, a dansyl-based fluorescent probe of L-thyroxine has been developed to monitor thyroid hormone uptake through the monocarboxylate transporter 8 (MCT8) in living cells. researchgate.net The synthesis of such probes often involves the reaction of the amino group of thyroxine with a reactive derivative of the fluorophore, such as an isothiocyanate or a sulfonyl chloride. It is also possible to create fluorescent conjugates through the carboxyl group, often employing a linker to minimize steric hindrance. google.com

Biotinylation:

Biotinylated thyroxine derivatives are widely used in immunoassays and other affinity-based detection methods. austinpublishinggroup.comnih.govhsa.gov.sgnih.gov The high affinity of biotin for streptavidin provides a powerful tool for capturing and detecting thyroxine-binding proteins or for developing competitive assays to measure thyroxine levels. nih.govhsa.gov.sgnih.govmedchemexpress.com

The synthesis of biotinylated thyroxine typically involves the acylation of the primary amino group of thyroxine with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester. This reaction forms a stable amide bond, linking the biotin moiety to the thyroxine molecule.

The following table summarizes various thyroxine analogs that have been developed as research probes:

Analog Type Modification Point of Attachment Research Application Reference
Fluorescent AnalogRhodamineAmino groupBinding to nuclear receptors nih.gov
Fluorescent AnalogDansyl ChlorideAmino groupMonitoring hormone uptake via MCT8 researchgate.net
Biotinylated AnalogBiotinAmino groupImmunoassays, affinity purification medchemexpress.com
Aptamer-based ProbeDNA AptamerNon-covalent bindingDevelopment of radioimmunoassays
Enzyme ConjugateGlycogen Phosphorylase bSulfhydryl group of enzymeHomogeneous enzyme immunoassay google.com

These derivatization strategies can be hypothetically applied to this compound to generate a new class of research probes. The presence of the N-hydroxy group might influence the binding characteristics and metabolic stability of these probes, offering new avenues for investigating thyroid hormone biology.

Biosynthesis and Enzymatic Formation of N Hydroxy Thyroxine

Hypothetical Endogenous Pathways Leading to N-Hydroxylation of Thyroxine

The formation of N-hydroxy metabolites often occurs during the metabolism of compounds containing a nitrogen atom, a process typically associated with the detoxification of foreign substances (xenobiotics) rather than the normal processing of endogenous hormones like thyroxine. However, if N-Hydroxy Thyroxine were to be formed endogenously, it would likely involve enzymes that are known to catalyze N-oxidation reactions.

The primary candidates for catalyzing the N-hydroxylation of thyroxine would be the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of both endogenous and exogenous compounds. jst.go.jp CYPs are well-documented to catalyze N-hydroxylation of primary and secondary amines. nih.gov The mechanism generally involves the activation of molecular oxygen and its insertion into the N-H bond of the substrate. neu.edu.tr

While thyroxine metabolism is dominated by deiodination and conjugation, studies have shown that thyroid hormones can interact with CYP enzymes, sometimes affecting their activity towards other drugs. oup.com For instance, thyroid hormones have been observed to reduce the activity of CYP3A4 in vitro. wur.nl This interaction suggests that the thyroxine molecule can access the active sites of these enzymes, a prerequisite for any metabolic transformation, including a hypothetical N-hydroxylation.

Other potential enzymes could include flavin-containing monooxygenases (FMOs), which also catalyze the N-oxidation of various compounds. nih.gov

In this hypothetical pathway, the primary substrate would be L-thyroxine . The enzymatic reaction would require specific cofactors essential for the function of the involved oxidases.

For cytochrome P450 enzymes, the catalytic cycle necessitates:

NADPH as a source of reducing equivalents.

Cytochrome P450 reductase to transfer electrons from NADPH to the CYP enzyme.

Molecular oxygen (O2) , one atom of which would be incorporated into the thyroxine molecule to form the hydroxyl group. jst.go.jp

For flavin-containing monooxygenases, the necessary cofactors would include:

NADPH

Flavin adenine (B156593) dinucleotide (FAD)

Role of Cytochrome P450 Enzymes or Other Oxidases in N-Hydroxylation

Characterization of Enzymatic Activity Responsible for N-Hydroxylation

As no enzyme has been identified that performs N-hydroxylation on thyroxine, the following sections are purely theoretical.

If an enzyme responsible for thyroxine N-hydroxylation were discovered, kinetic studies would be essential to characterize its efficiency and affinity for the substrate. Key parameters to be determined would include:

Michaelis-Menten constant (Km): This would indicate the concentration of thyroxine at which the enzyme reaches half of its maximum velocity, providing insight into the enzyme's affinity for thyroxine.

Maximum velocity (Vmax): This would represent the maximum rate of this compound formation under saturating substrate conditions.

Catalytic efficiency (kcat/Km): This ratio would provide a measure of how efficiently the enzyme converts thyroxine to its N-hydroxy metabolite at low substrate concentrations.

A hypothetical data table for such kinetic studies is presented below:

Enzyme (Hypothetical)SubstrateKm (µM)Vmax (nmol/min/mg protein)kcat/Km (M⁻¹s⁻¹)
CYP isoform XL-Thyroxine[Value][Value][Value]
FMO isoform YL-Thyroxine[Value][Value][Value]

Data in this table is purely illustrative.

Investigating the substrate specificity would involve testing various thyroxine analogues and related compounds to determine which structural features are critical for binding and catalysis. This could include:

Triiodothyronine (T3): To see if the number of iodine atoms affects N-hydroxylation.

Reverse T3 (rT3): To understand the importance of the position of iodine atoms.

Thyronine (T0): The basic structure without iodine, to assess the role of the iodine substitutions.

N-acetyl L-thyroxine: To determine if modification of the amino group prevents N-hydroxylation. e-journals.in

Regioselectivity studies would confirm that the hydroxylation occurs specifically at the nitrogen atom of the alanine (B10760859) side chain, as opposed to other positions on the molecule, such as the aromatic rings.

Kinetic Studies of N-Hydroxylating Enzymes (if identified)

Cellular and Subcellular Localization of N-Hydroxylation Processes

The cellular and subcellular location of this hypothetical process would depend on the enzymes involved.

Cytochrome P450 enzymes are predominantly located in the endoplasmic reticulum of liver cells (hepatocytes), which are the primary site for xenobiotic metabolism. jst.go.jp Therefore, if a CYP enzyme were responsible, the liver would be the main organ for this compound formation.

Flavin-containing monooxygenases are also concentrated in the endoplasmic reticulum of the liver. nih.gov

The synthesis of thyroxine itself occurs in the thyroid gland . wikipedia.org While the primary metabolic pathways for thyroxine (deiodination) occur in various tissues, a novel metabolic pathway like N-hydroxylation would most likely be concentrated in tissues with high expression of drug-metabolizing enzymes, such as the liver.

In Vitro Models for Studying this compound Biosynthesis

The in vitro biosynthesis of this compound is an area of study that, to date, has not been extensively documented in publicly available scientific literature. Direct enzymatic formation of this specific metabolite has not been the primary focus of research, which has more broadly investigated the metabolism of thyroxine (T4) through pathways such as deiodination, glucuronidation, and sulfation. nih.govniph.go.jp However, based on the known biochemical reactions that lead to the N-hydroxylation of primary amines, it is possible to propose several in vitro models that could be instrumental in studying the potential formation of this compound. These models primarily involve enzymes known for their oxidative capabilities, such as cytochrome P450 (CYP) and peroxidases. nih.govnih.gov

In vitro systems offer a controlled environment to investigate specific metabolic pathways, eliminating the complex systemic variables of in vivo studies. For a compound like thyroxine, which possesses a primary amino group, N-hydroxylation is a chemically plausible metabolic transformation. The following sections describe potential in vitro models that could be employed to investigate the biosynthesis of this compound.

Cytochrome P450-Mediated N-Hydroxylation

The cytochrome P450 superfamily of enzymes, particularly abundant in the liver, is a key player in the metabolism of a vast array of xenobiotics and endogenous compounds. oup.com N-hydroxylation of primary aromatic amines is a known reaction catalyzed by CYP enzymes. nih.govresearchgate.net Therefore, in vitro models utilizing CYP enzymes are highly relevant for studying the potential formation of this compound.

Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. nih.gov They are a standard and widely used in vitro tool for metabolic studies. nih.govohsu.edu Incubations of thyroxine with liver microsomes from various species (e.g., human, rat) in the presence of NADPH (a necessary cofactor for CYP activity) could be conducted to screen for the formation of this compound. niph.go.jp The reaction mixture would need to be analyzed by sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the metabolite. nih.gov Studies have successfully used human liver microsomes to investigate the kinetics of thyroxine glucuronidation, demonstrating the utility of this system for studying thyroxine metabolism. niph.go.jp

Recombinant Human CYP Enzymes: To identify the specific CYP isoforms responsible for a metabolic reaction, recombinant enzymes expressed in systems like baculovirus-infected insect cells are used. niph.go.jp This approach allows for the incubation of the substrate with a single, known CYP isoform. By testing a panel of recombinantly expressed human CYP enzymes (e.g., from the CYP1A, CYP2C, CYP2D, and CYP3A subfamilies), it would be possible to pinpoint which specific enzymes, if any, catalyze the N-hydroxylation of thyroxine. wikipedia.org This method provides a high level of specificity that is not achievable with liver microsomes, which contain a mixture of many enzymes. oup.com

Table 1: Proposed In Vitro CYP-Based Models for this compound Formation

In Vitro ModelDescriptionKey ComponentsPotential Insights
Human Liver MicrosomesVesicles from the endoplasmic reticulum of human liver cells.Thyroxine, Human Liver Microsomes, NADPH, Buffer- Proof-of-concept for N-hydroxylation of thyroxine.- Initial kinetic data (e.g., Km, Vmax).
Recombinant Human CYP IsoformsIndividual CYP enzymes produced in a controlled expression system.Thyroxine, Specific CYP Isoform, NADPH, Phospholipid Bilayer- Identification of specific CYP enzymes responsible for N-hydroxylation.- Understanding of enzyme selectivity.

Peroxidase-Mediated N-Hydroxylation

Peroxidases are enzymes that catalyze oxidation-reduction reactions using hydrogen peroxide (H₂O₂) as an electron acceptor. Thyroid peroxidase (TPO) is a key enzyme in the thyroid gland responsible for the synthesis of thyroid hormones by oxidizing iodide ions. wikipedia.orgmdpi.com Horseradish peroxidase (HRP) is another well-studied peroxidase that can serve as a model enzyme.

Thyroid Peroxidase (TPO) Systems: Given that thyroxine is synthesized in the thyroid gland where TPO is abundant, it is plausible that TPO could also be involved in its further metabolism. wikipedia.orgmdpi.com In vitro assays using purified or recombinant TPO could be designed to investigate the formation of this compound. These assays would typically include TPO, thyroxine, and a source of hydrogen peroxide. nih.gov The reaction conditions, such as pH and substrate concentrations, could be varied to optimize for the potential formation of the N-hydroxy metabolite. The inhibition of TPO by various compounds has been studied in vitro, indicating the feasibility of such assay systems. oup.com

Horseradish Peroxidase (HRP) as a Model: HRP is often used as a model enzyme for peroxidase-catalyzed reactions due to its commercial availability and stability. Studies have shown that HRP, in the presence of H₂O₂, can mediate the oxidation of thyroxine. nih.gov While these studies focused on the catalytic role of thyroxine in the oxidation of other molecules, the initial step involves the formation of an oxidized thyroxine species, which could potentially lead to N-hydroxylation. nih.gov An in vitro system with HRP, thyroxine, and H₂O₂ could serve as a preliminary model to explore the chemical feasibility of peroxidase-mediated N-hydroxylation of thyroxine.

Table 2: Proposed In Vitro Peroxidase-Based Models for this compound Formation

In Vitro ModelDescriptionKey ComponentsPotential Insights
Purified/Recombinant Thyroid Peroxidase (TPO)Isolated TPO enzyme, the key enzyme in thyroid hormone synthesis.Thyroxine, TPO, Hydrogen Peroxide (H₂O₂), Buffer- Investigation of the physiological relevance of N-hydroxylation in the thyroid gland.
Horseradish Peroxidase (HRP) SystemA model system using a readily available and robust peroxidase.Thyroxine, HRP, Hydrogen Peroxide (H₂O₂), Buffer- A simplified model to study the mechanism of peroxidase-catalyzed N-hydroxylation.

Metabolism and Biotransformation of N Hydroxy Thyroxine

Pathways of Further Metabolic Conversion of N-Hydroxy Thyroxine

The metabolic conversion of this compound can be anticipated to follow several key pathways, including reduction of the N-hydroxyl group, conjugation reactions, and oxidative degradation. These pathways are analogous to the metabolism of other xenobiotics and endogenous compounds containing similar functional groups.

Conjugation Reactions of this compound (e.g., Glucuronidation, Sulfation, Acetylation)

Conjugation reactions are major phase II metabolic pathways that increase the water solubility of compounds, facilitating their excretion. nih.gov this compound, with its hydroxyl and amino groups, is a likely substrate for several conjugation reactions.

Glucuronidation: This is a common pathway for compounds with hydroxyl groups. uomus.edu.iq UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the N-hydroxyl group, forming an N-O-glucuronide. researchgate.net The phenolic hydroxyl group of the thyronine backbone could also be a site for glucuronidation. nih.gov The liver is a primary site for glucuronidation reactions. iwc.int

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group. upol.cz The N-hydroxyl group and the phenolic hydroxyl group of this compound are potential sites for sulfation. uomus.edu.iq Sulfation generally leads to the formation of water-soluble and inactive metabolites. uomus.edu.iq However, O-sulfate conjugates of some N-hydroxy compounds can be chemically reactive. uomus.edu.iq

Acetylation: N-acetylation is a potential pathway for the amino group of this compound, catalyzed by N-acetyltransferases (NATs). researchgate.net Slow acetylator phenotypes, resulting from genetic variations in NAT enzymes, can lead to altered drug metabolism and potentially increased toxicity. nih.gov

The relative importance of these conjugation pathways in the metabolism of this compound is likely to vary depending on the tissue and the specific enzymes expressed.

Oxidative Degradation Products and Their Formation

The chemical instability of N-hydroxy arylamines can lead to oxidative degradation. oup.com In the context of this compound, oxidative processes could lead to the formation of various degradation products. One potential pathway is the oxidation of the N-hydroxyl group, which could lead to the formation of a nitroso intermediate. Further oxidation could result in the formation of nitro compounds. Additionally, oxidative cleavage of the diphenyl ether bond, a known metabolic pathway for thyroxine, could also occur, leading to the formation of diiodotyrosine (DIT). sci-hub.se The oxidative degradation of thyroxine has been shown to produce a number of smaller molecules, including phenylalanine and tyrosine derivatives. researchgate.net

Identification and Characterization of Enzymes Involved in this compound Biotransformation

The biotransformation of this compound is likely mediated by a variety of enzymes that are also involved in the metabolism of other xenobiotics and endogenous compounds.

Deiodinases (DIOs): These selenoenzymes are crucial for thyroid hormone metabolism, catalyzing the removal of iodine atoms. mdpi.com The three main types are DIO1, DIO2, and DIO3. mdpi.com While their primary substrates are T4 and T3, it is plausible that they could also act on this compound, leading to deiodinated N-hydroxy metabolites. DIO1 and DIO2 are involved in the activating pathway converting T4 to T3, while DIO3 is part of the inactivating pathway. nih.gov

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to phase I metabolism, catalyzing a wide range of oxidative reactions. nih.gov CYPs could be involved in the oxidative degradation of this compound.

UDP-Glucuronosyltransferases (UGTs): As mentioned, UGTs are key enzymes in glucuronidation. iwc.int Different UGT isoforms exhibit varying substrate specificities. upol.cz

Sulfotransferases (SULTs): These enzymes are responsible for sulfation reactions. upol.cz

N-Acetyltransferases (NATs): NATs catalyze the acetylation of compounds with an amino group. researchgate.net

The specific isoforms of these enzymes that are most active towards this compound would require further investigation through in vitro studies with recombinant enzymes.

Analysis of this compound Stability in Biological Matrices (in vitro and ex vivo)

The stability of this compound in biological matrices is a critical factor for accurate quantification and for understanding its metabolic fate.

Factors Affecting Stability:

Enzymatic Degradation: As discussed, various enzymes can metabolize this compound. The activity of these enzymes in biological samples (e.g., blood, plasma, liver microsomes) will influence its stability. au.dk

Chemical Instability: N-hydroxy arylamines can be chemically unstable and prone to oxidation. oup.com Light, heat, and pH can also impact the stability of thyroxine and its derivatives. au.dk

Storage Conditions: Proper storage of biological samples, such as freezing at -80°C, is crucial to minimize degradation. mdpi.com

In Vitro and Ex Vivo Stability Studies:

In vitro studies typically involve incubating this compound with subcellular fractions like liver microsomes or S9 fractions to assess its metabolic stability. oup.com

Ex vivo studies might use whole blood or tissue homogenates to evaluate stability in a more complex biological environment.

The results of these stability studies are essential for designing and interpreting pharmacokinetic and metabolism studies of this compound.

Generation and Characterization of this compound Metabolites for Research

The generation and characterization of metabolites are crucial for understanding the complete metabolic profile of this compound.

Generation of Metabolites:

In vitro metabolism: Incubating this compound with liver microsomes or other enzyme preparations can generate a range of metabolites.

Chemical synthesis: Once the structures of key metabolites are identified, they can often be chemically synthesized to serve as reference standards.

Characterization of Metabolites:

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for separating metabolites from a complex mixture. researchgate.net

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight and structural information, enabling the identification of metabolites. mdpi.comacs.org High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements for confident identification. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural elucidation of purified metabolites.

The comprehensive characterization of this compound metabolites will provide a deeper understanding of its biological effects and potential role in thyroid hormone homeostasis.

Interactive Data Table: Potential Metabolic Pathways of this compound

Metabolic Pathway Enzymes Involved (Putative) Potential Products Significance
Reductive MetabolismCytochrome P450, ReductasesThyroxineReconversion to the parent compound
GlucuronidationUDP-glucuronosyltransferases (UGTs)N-O-glucuronide, Phenolic glucuronideIncreased water solubility and excretion
SulfationSulfotransferases (SULTs)N-O-sulfate, Phenolic sulfateIncreased water solubility and excretion
AcetylationN-acetyltransferases (NATs)N-acetyl-thyroxineAltered biological activity and excretion
Oxidative DegradationCytochrome P450 (CYP) enzymesNitroso-thyroxine, Diiodotyrosine (DIT)Formation of various degradation products
DeiodinationDeiodinases (DIOs)Deiodinated N-hydroxy metabolitesAltered thyroid hormone activity

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